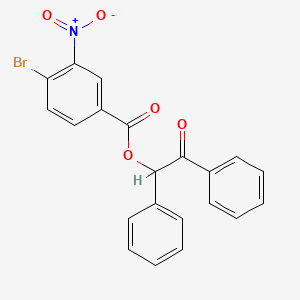![molecular formula C14H9N5O2 B3932084 4-[(2-aminophenyl)amino]-5-nitrophthalonitrile](/img/structure/B3932084.png)
4-[(2-aminophenyl)amino]-5-nitrophthalonitrile
Descripción general
Descripción
4-[(2-aminophenyl)amino]-5-nitrophthalonitrile, also known as 5-Nitro-2-((2-(phenylamino)phenyl)amino)benzonitrile, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-[(2-aminophenyl)amino]-5-nitrophthalonitrile has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, it has been used as a building block for the synthesis of functional materials, such as luminescent polymers and metal-organic frameworks. In organic electronics, it has been investigated as a potential electron-transporting material for use in organic light-emitting diodes and organic field-effect transistors. In biomedical research, it has been studied for its potential anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-[(2-aminophenyl)amino]-5-nitrophthalonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in cancer cell proliferation or microbial growth. It may also interact with DNA or other biomolecules to induce cell death or inhibit cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria and fungi, and modulate the activity of certain enzymes and signaling pathways. However, its effects on normal cells and tissues are not well characterized, and further studies are needed to determine its safety and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(2-aminophenyl)amino]-5-nitrophthalonitrile in lab experiments is its versatility as a building block for the synthesis of various functional materials. It is also relatively easy to synthesize and purify, and its chemical properties can be tuned by modifying its molecular structure. However, its potential toxicity and lack of specificity for certain targets may limit its use in certain applications, and further studies are needed to optimize its synthesis and characterization.
Direcciones Futuras
There are several potential future directions for research on 4-[(2-aminophenyl)amino]-5-nitrophthalonitrile. One direction is to investigate its potential as a therapeutic agent for cancer and microbial infections, by optimizing its chemical structure and studying its mechanism of action in more detail. Another direction is to explore its potential as a functional material for use in organic electronics and other applications, by synthesizing and characterizing new derivatives and studying their properties. Additionally, further studies are needed to determine its safety and toxicity, and to optimize its synthesis and purification methods for use in large-scale applications.
Propiedades
IUPAC Name |
4-(2-aminoanilino)-5-nitrobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O2/c15-7-9-5-13(14(19(20)21)6-10(9)8-16)18-12-4-2-1-3-11(12)17/h1-6,18H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZGALQFXLXNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3932003.png)
![N,N-dibenzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932008.png)
![4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932018.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3932026.png)
![4-chloro-N-{2-[(2-methylphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3932027.png)
![N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.0~3,7~]nonane-3-carboxamide](/img/structure/B3932030.png)
![4,7,7-trimethyl-1-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3932037.png)

![N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3932051.png)



![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B3932069.png)
![17-benzyl-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3932097.png)
